Diethyl 3-oxoheptanedioate
CAS No.: 40420-22-2
Cat. No.: VC2419750
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40420-22-2 |
---|---|
Molecular Formula | C11H18O5 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | diethyl 3-oxoheptanedioate |
Standard InChI | InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3 |
Standard InChI Key | RTMQRCLOAACETL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCC(=O)CC(=O)OCC |
Canonical SMILES | CCOC(=O)CCCC(=O)CC(=O)OCC |
Introduction
Chemical Structure and Properties
Molecular Structure
Diethyl 3-oxoheptanedioate consists of a linear heptanedioic acid backbone with a ketone functionality at the 3-position and ethyl ester groups at both ends of the carbon chain. The central ketone group creates an acidic alpha-hydrogen, which significantly contributes to the compound's reactivity in various chemical transformations. The molecular formula is C11H18O5, reflecting its composition of carbon, hydrogen, and oxygen atoms arranged in this specific functional pattern.
The structural configuration gives this molecule both electrophilic and nucleophilic sites, making it particularly valuable in organic synthesis where controlled reactivity at specific positions is essential. The carbonyl group at the 3-position creates a reactive center for nucleophilic attack, while the acidic alpha-hydrogens enable enolate formation under basic conditions.
Physical Properties
Diethyl 3-oxoheptanedioate exhibits several notable physical properties that influence its handling, storage, and application in laboratory and industrial settings. These properties are summarized in the following table:
Property | Value |
---|---|
Physical Form | Clear Liquid |
Boiling Point | 132 °C |
Flash Point | 113 °C |
Specific Gravity (20/20) | 1.08 |
Purity (Commercial) | ≥96.0% (by titrimetric analysis) |
These physical characteristics are crucial considerations for researchers working with this compound, as they determine appropriate handling procedures, storage conditions, and potential applications in various chemical processes.
Chemical Identifiers
For precise identification in chemical databases, literature, and regulatory contexts, Diethyl 3-oxoheptanedioate is associated with various standardized chemical identifiers. The following table presents these identifiers:
These identifiers facilitate precise communication about the compound across different scientific disciplines and regulatory frameworks, ensuring accurate identification in chemical literature and databases.
Nomenclature and Synonyms
Diethyl 3-oxoheptanedioate is known by several alternative names in the chemical literature and commercial contexts. These synonyms reflect different naming conventions and historical developments in chemical nomenclature:
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Heptanedioic acid, 3-oxo-, diethyl ester
The term "pimelate" in several of these names refers to derivatives of pimelic acid, which is the traditional name for heptanedioic acid. This nomenclature reflects the historical development of organic chemistry naming conventions, where specific acids were often given unique names rather than systematic ones.
Understanding these alternative names is important for comprehensive literature searches and correctly identifying the compound across different chemical databases and vendor catalogs.
Applications and Uses
Diethyl 3-oxoheptanedioate has several significant applications in organic chemistry and chemical research, primarily serving as a versatile building block in synthetic organic chemistry:
Synthetic Intermediate
The compound functions as an important intermediate in organic synthesis for producing more complex molecules. Its bifunctional nature, with both ketone and ester groups in a specific spatial arrangement, makes it particularly useful for constructing more complex molecular architectures.
Reaction Versatility
As a member of the beta-keto ester family, Diethyl 3-oxoheptanedioate can participate in numerous synthetic transformations:
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Aldol condensations and related C-C bond-forming reactions
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Michael additions as both donor and acceptor
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Knoevenagel condensations
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Selective reductions of either the ketone or ester functionalities
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Cyclization reactions to form various heterocycles and carbocycles
Research Applications
The compound is categorized among products used in multi-component reactions , suggesting its application in diversity-oriented synthesis and the creation of compound libraries for pharmaceutical research. Beta-keto esters similar to Diethyl 3-oxoheptanedioate have been employed in the synthesis of pharmaceutically relevant compounds, including potential anticancer and antiviral agents.
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